N-[3-carbamoyl-5-[diethylamino(oxo)methyl]-4-methyl-2-thiophenyl]carbamic acid methyl ester
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Overview
Description
N-[3-carbamoyl-5-[diethylamino(oxo)methyl]-4-methyl-2-thiophenyl]carbamic acid methyl ester is an aromatic amide and a member of thiophenes.
Scientific Research Applications
1. Alzheimer's Disease Research
The compound has been studied in the context of Alzheimer's disease. For instance, a tritium, deuterium, and carbon-14 labeled version of a similar compound, (S)-N-ethyl-N-methyl-3-[1-(dimethylamino)ethyl]carbamic acid phenyl ester, was synthesized for investigational drug research related to Alzheimer's disease (Ciszewska et al., 1997).
2. Chemical Synthesis and Reaction Studies
Studies have explored the reactions and formations of similar compounds in various chemical contexts. For example, the reaction of methyl amine with the diethyl ester of o-phenylenebis(oxamic acid) has been investigated, revealing insights into the formation of complex mixtures (Abdulmalic et al., 2013).
3. Pharmaceutical Applications
Compounds with a similar structure have been evaluated for their potential pharmaceutical applications. For example, THRX-198321, a compound with a structure including elements similar to the carbamic acid ester, has been studied as a muscarinic receptor antagonist and β2-adrenoceptor agonist (Steinfeld et al., 2011).
4. Exploration of Carbamate Chemistry
The synthesis and study of carbamate compounds are a significant area of research. For instance, the synthesis of 1-methyl-1-(N-substituted carbamoyl- and thiocarbamoyl-amino) alkanephosphonic acids-diethyl esters has been explored (Lachkova et al., 1993).
Properties
Molecular Formula |
C13H19N3O4S |
---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
methyl N-[3-carbamoyl-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamate |
InChI |
InChI=1S/C13H19N3O4S/c1-5-16(6-2)12(18)9-7(3)8(10(14)17)11(21-9)15-13(19)20-4/h5-6H2,1-4H3,(H2,14,17)(H,15,19) |
InChI Key |
DVNGBIXMIGNILE-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)OC)C(=O)N)C |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)OC)C(=O)N)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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